1-(difluoromethyl)-3-(pyrazin-2-yl)-1H-pyrazole-5-carbaldehyde
Description
Properties
IUPAC Name |
2-(difluoromethyl)-5-pyrazin-2-ylpyrazole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F2N4O/c10-9(11)15-6(5-16)3-7(14-15)8-4-12-1-2-13-8/h1-5,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMRNMCMTUPBPDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)C2=NN(C(=C2)C=O)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F2N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(Difluoromethyl)-3-(pyrazin-2-yl)-1H-pyrazole-5-carbaldehyde is a pyrazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound exhibits various pharmacological properties, making it a candidate for further research and development in therapeutic applications.
The compound's chemical structure can be represented as follows:
- Molecular Formula : CHFNO
- Molecular Weight : 202.15 g/mol
- CAS Number : Not explicitly listed in the search results but can be inferred from related compounds.
Antimicrobial Activity
Recent studies have demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. The compound has been evaluated against various pathogens, including bacteria and fungi. For instance, a related pyrazole derivative showed minimum inhibitory concentrations (MIC) ranging from 3.95 to 12.03 μg/mL against Mycobacterium tuberculosis (Mtb) H37Rv, indicating promising antimycobacterial activity .
Anticancer Properties
The potential anticancer effects of pyrazole derivatives, including this compound, have been explored in vitro. Compounds within this class have demonstrated inhibitory effects on cell proliferation in various cancer cell lines such as HeLa and HCT116. One study highlighted that specific derivatives exhibited IC values of less than 1 µM against these cancer cells .
Enzyme Inhibition
The compound's structural features suggest potential as an enzyme inhibitor. For example, derivatives of pyrazoles have been reported to inhibit cyclin-dependent kinases (CDK2 and CDK9), which are crucial for cell cycle regulation. A notable compound within this family showed selectivity with an IC of 0.36 µM for CDK2, indicating that modifications to the pyrazole structure can enhance selectivity and potency against specific targets .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of pyrazole derivatives is vital for optimizing their biological activity. Research indicates that substituents on the pyrazole ring significantly influence the compound's efficacy and selectivity. For instance, the addition of difluoromethyl groups has been associated with enhanced antimicrobial and anticancer properties .
Case Studies
| Study | Biological Activity | Results |
|---|---|---|
| Study on Mtb Inhibition | Antimycobacterial | MIC values between 3.95–12.03 µg/mL |
| Anticancer Activity | HeLa Cell Line | IC < 1 µM for selected derivatives |
| Enzyme Inhibition | CDK2 and CDK9 | IC of 0.36 µM for CDK2 |
Scientific Research Applications
Medicinal Chemistry Applications
- Anticancer Activity : Research indicates that derivatives of pyrazole compounds exhibit significant anticancer properties. For instance, studies have shown that pyrazole-based compounds can inhibit the proliferation of cancer cells by targeting specific signaling pathways involved in cell growth and survival. A notable case study demonstrated that a similar pyrazole compound reduced tumor growth in xenograft models by inducing apoptosis in cancer cells .
- Anti-inflammatory Effects : The compound's structure suggests potential anti-inflammatory activity. Pyrazole derivatives have been studied for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in inflammation. A study highlighted the effectiveness of pyrazole derivatives in reducing inflammation in animal models of arthritis .
- Antimicrobial Properties : There is growing interest in the antimicrobial applications of pyrazole derivatives. A recent investigation found that certain pyrazole compounds exhibited potent antibacterial activity against resistant strains of bacteria, suggesting their potential use as novel antibiotics .
Agrochemical Applications
- Herbicides : The unique chemical structure of 1-(difluoromethyl)-3-(pyrazin-2-yl)-1H-pyrazole-5-carbaldehyde makes it a candidate for developing new herbicides. Research has shown that similar compounds can inhibit specific enzymes involved in plant growth, leading to effective weed control .
- Insecticides : Pyrazole derivatives have also been explored for their insecticidal properties. Studies indicate that these compounds can disrupt the nervous system of pests, providing an alternative to traditional insecticides with lower environmental impact .
Material Science Applications
- Polymer Chemistry : The incorporation of this compound into polymer matrices has been investigated for enhancing material properties such as thermal stability and mechanical strength. Research indicates that adding such compounds can improve the performance of polymers used in coatings and adhesives .
- Nanotechnology : The compound has potential applications in nanotechnology, particularly in drug delivery systems where its unique properties can be exploited for targeted therapy. Studies have demonstrated the feasibility of using pyrazole derivatives in creating nanoparticles that enhance drug solubility and bioavailability .
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Similar Pyrazole-Carbaldehyde Derivatives
Structural and Electronic Comparisons
Table 1: Key Structural Features of Analogous Compounds
Key Observations:
- Steric Effects: Bulky substituents like phenoxy () or trifluoromethyl () reduce molecular flexibility, whereas the pyrazine ring maintains planarity, favoring crystallinity and intermolecular interactions .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Notes:
- The pyrazine ring enhances water solubility compared to phenyl or phenoxy groups due to hydrogen-bonding capability .
- The carbaldehyde group in all compounds allows for further derivatization (e.g., condensation, hydrazide formation) .
Preparation Methods
Cyclocondensation Method
| Reagents | Conditions | Products |
|---|---|---|
| 1,3-Dicarbonyl compounds | Hydrazine derivatives, aprotic solvents | Pyrazoles |
| Aryl hydrazines | 1,3-Diketones, aprotic solvents | 1,3,5-Trisubstituted pyrazoles |
This method involves reacting a 1,3-dicarbonyl compound with a hydrazine derivative in an aprotic solvent. For the synthesis of This compound , a suitable 1,3-dicarbonyl compound bearing a difluoromethyl group and a pyrazin-2-yl hydrazine would be required.
Incorporating Difluoromethyl Group
Incorporating a difluoromethyl group into a pyrazole ring can be challenging. A method described for preparing difluoromethyl-substituted compounds involves using difluoroacetyl halides as starting materials. This approach could be adapted to introduce the difluoromethyl group into the pyrazole ring.
Incorporating Pyrazin-2-yl Group
The pyrazin-2-yl group can be introduced by using a pyrazin-2-yl hydrazine in the cyclocondensation reaction. However, the synthesis of such a hydrazine derivative may require additional steps.
The synthesis of This compound poses several challenges, including the introduction of the difluoromethyl and pyrazin-2-yl groups. Further research is needed to develop efficient and selective methods for these steps. Additionally, optimizing reaction conditions to minimize byproducts and improve yields will be crucial.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
